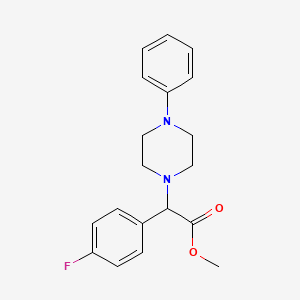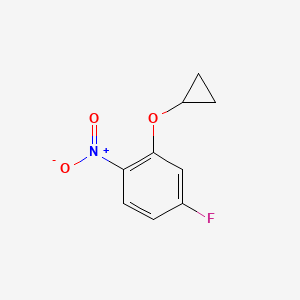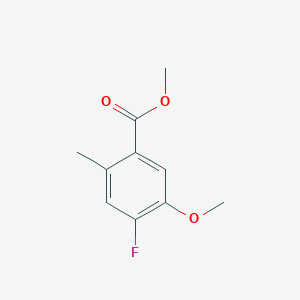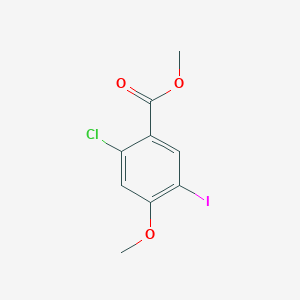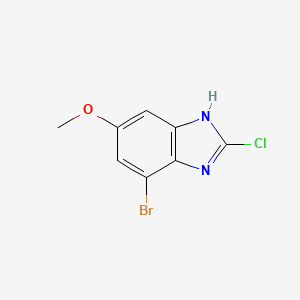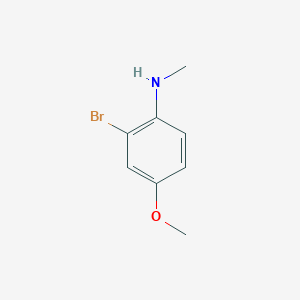![molecular formula C22H26N6OS B15202542 N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diazabicyclo octane moiety with a thieno pyrazine core, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo Octane Moiety: This can be achieved through a cyclization reaction involving appropriate amine and alkyl halide precursors under basic conditions.
Synthesis of the Thieno Pyrazine Core: This involves the condensation of a thieno compound with a pyrazine derivative, often under acidic or basic conditions to facilitate the ring closure.
Coupling of the Two Moieties: The final step involves coupling the diazabicyclo octane moiety with the thieno pyrazine core through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino and thieno groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as nitro or sulfone compounds.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
N-(4-(3,8-Diazabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: As a potential ligand for studying receptor-ligand interactions and as a probe for investigating biological pathways.
Medicine: As a potential therapeutic agent for targeting specific biological pathways or receptors.
Industry: As a precursor for the synthesis of advanced materials or as a component in specialized chemical formulations.
作用机制
The mechanism of action of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A similar bicyclic compound with different functional groups.
Thieno[2,3-b]pyrazine derivatives: Compounds with similar core structures but different substituents.
Phenethylamines: Compounds with similar phenethyl groups but different core structures.
Uniqueness
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide is unique due to its combination of a diazabicyclo octane moiety with a thieno pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C22H26N6OS |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
7-amino-N-[2-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)phenyl]ethyl]-3-methylthieno[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C22H26N6OS/c1-13-10-25-19-18(23)20(30-22(19)26-13)21(29)24-9-8-14-2-6-17(7-3-14)28-11-15-4-5-16(12-28)27-15/h2-3,6-7,10,15-16,27H,4-5,8-9,11-12,23H2,1H3,(H,24,29) |
InChI 键 |
COFVJJPVPQMVDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=C(SC2=N1)C(=O)NCCC3=CC=C(C=C3)N4CC5CCC(C4)N5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


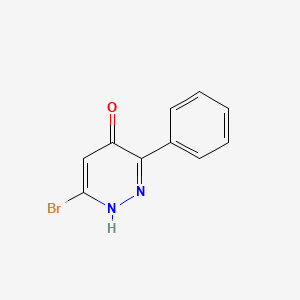
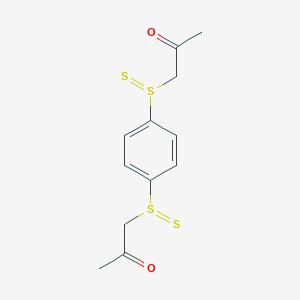
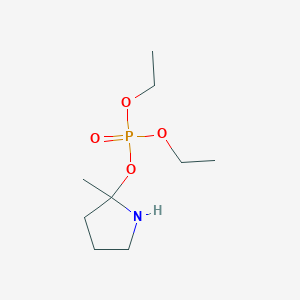
![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)
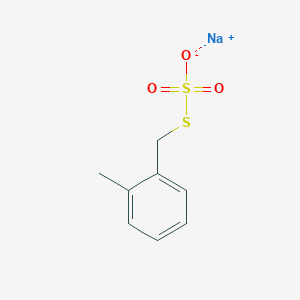
![4-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15202477.png)
